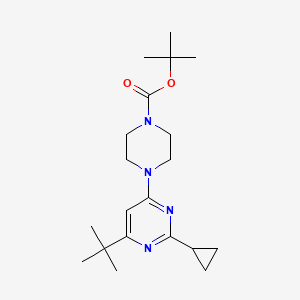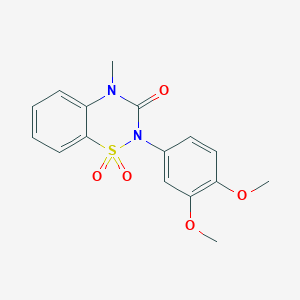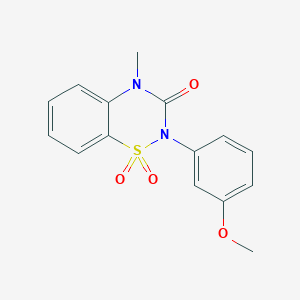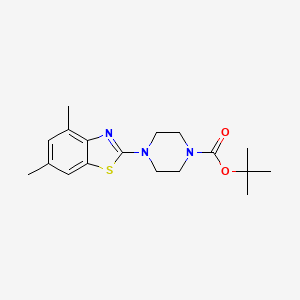![molecular formula C16H16N2O3S2 B6450631 4-ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549026-82-4](/img/structure/B6450631.png)
4-ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a chemical compound characterized by its unique structure and significant applications in various scientific fields. Its structure includes an ethyl group, a methylsulfanyl phenyl group, and a benzothiadiazine core, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step synthesis. This process can start with the formation of the benzothiadiazine core, followed by the introduction of the ethyl and methylsulfanyl phenyl groups under controlled conditions. Reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, this compound might be synthesized using large-scale reactors with optimized reaction conditions. The methods are scaled-up versions of laboratory processes, ensuring efficiency and safety. Continuous monitoring and quality control are essential to produce compounds that meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione undergoes several chemical reactions, including:
Oxidation: : Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: : Involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: : Replacement of an atom or group of atoms with a different atom or group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions often involve controlled temperatures, pressures, and pH levels to optimize reaction efficiency.
Major Products: Depending on the specific reactions and conditions, the products can vary. Oxidation and reduction typically result in different functional groups being added or removed, while substitution can yield a range of derivatives with modified properties.
Scientific Research Applications
Chemistry: The compound is used in the development of novel materials due to its unique structural properties.
Biology: Researchers explore its potential as a biological probe due to its interaction with specific molecular targets.
Medicine: Investigations into its pharmacological activities suggest it could be a candidate for developing new therapeutic agents.
Industry: Its stable structure and reactivity make it useful in industrial applications such as the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. It binds to specific targets, altering their activity or function. This can involve pathways related to enzyme inhibition, receptor binding, or signal transduction, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds include other benzothiadiazines, each with distinct substituents that influence their properties. For example:
4-ethyl-2-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione: lacks the methylsulfanyl group, altering its reactivity and applications.
2-[3-(methylsulfanyl)phenyl]-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione: swaps the ethyl group for a methyl group, affecting its chemical behavior.
These variations highlight the unique aspects of 4-ethyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione, such as its specific interactions and applications.
Properties
IUPAC Name |
4-ethyl-2-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-17-14-9-4-5-10-15(14)23(20,21)18(16(17)19)12-7-6-8-13(11-12)22-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXPALCNRSXYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-tert-butyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450551.png)

![2-[(cyclopropylmethyl)sulfanyl]-3-(4-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6450561.png)

![tert-butyl 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450581.png)
![2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450583.png)
![3-benzyl-1-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6450586.png)

![tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450595.png)

![2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450602.png)



